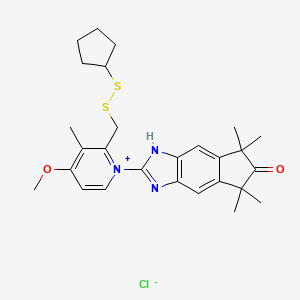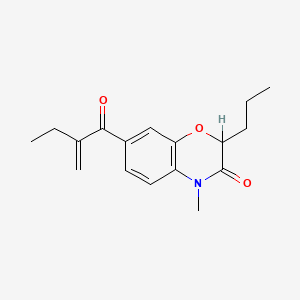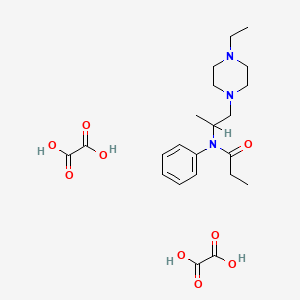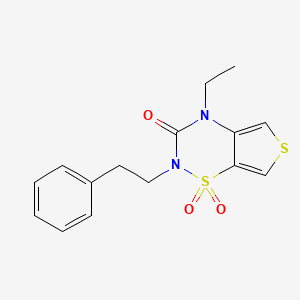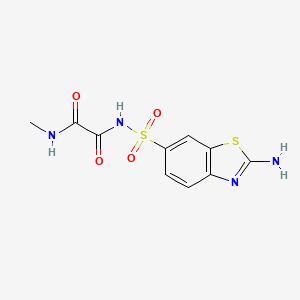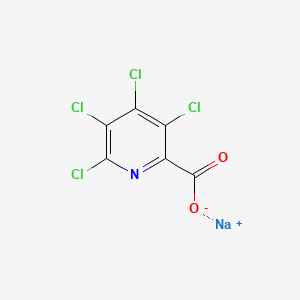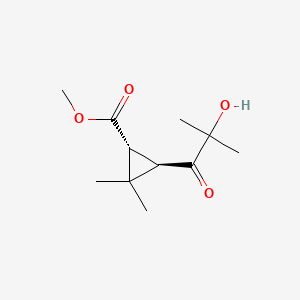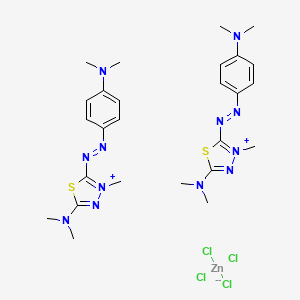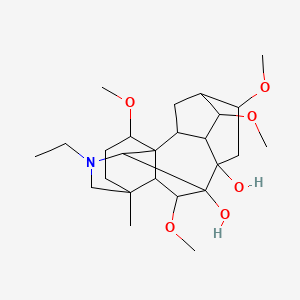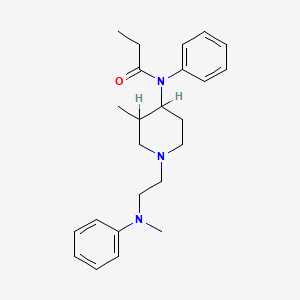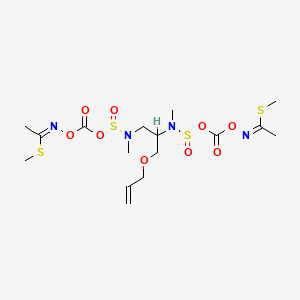
Ethanimidothioic acid, N,N'-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as thioic acid, oxysulfinyl, and methylimino
Vorbereitungsmethoden
The synthesis of Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the thioic acid group: This step involves the reaction of ethanimidothioic acid with appropriate reagents to introduce the thioic acid functionality.
Introduction of the oxysulfinyl group: This step involves the reaction of the intermediate compound with oxysulfinyl reagents under controlled conditions to introduce the oxysulfinyl groups.
Formation of the methylimino group: This step involves the reaction of the intermediate compound with methylimino reagents to introduce the methylimino groups.
Final esterification: The final step involves the esterification of the intermediate compound with dimethyl ester to form the final product.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized products.
Reduction: The compound can undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride, to form reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, typically using nucleophilic or electrophilic reagents.
Hydrolysis: The compound can undergo hydrolysis reactions, typically in the presence of water and an acid or base catalyst, to form hydrolyzed products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester has various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being investigated for its potential use in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester can be compared with other similar compounds, such as:
Ethanimidothioic acid derivatives: These compounds share the thioic acid functionality and may have similar chemical properties and reactivity.
Oxysulfinyl compounds: These compounds share the oxysulfinyl functionality and may have similar chemical properties and reactivity.
Methylimino compounds: These compounds share the methylimino functionality and may have similar chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
81877-64-7 |
|---|---|
Molekularformel |
C16H28N4O9S4 |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
methyl (1Z)-N-[methyl-[2-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonyloxysulfinylamino]-3-prop-2-enoxypropyl]sulfinamoyl]oxycarbonyloxyethanimidothioate |
InChI |
InChI=1S/C16H28N4O9S4/c1-8-9-25-11-14(20(5)33(24)29-16(22)27-18-13(3)31-7)10-19(4)32(23)28-15(21)26-17-12(2)30-6/h8,14H,1,9-11H2,2-7H3/b17-12-,18-13- |
InChI-Schlüssel |
IBUQWJWERLQFLH-MZGHLJKDSA-N |
Isomerische SMILES |
C/C(=N/OC(=O)OS(=O)N(C)CC(COCC=C)N(C)S(=O)OC(=O)O/N=C(/C)\SC)/SC |
Kanonische SMILES |
CC(=NOC(=O)OS(=O)N(C)CC(COCC=C)N(C)S(=O)OC(=O)ON=C(C)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


